1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one
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Overview
Description
1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one is a polycyclic organic compound that belongs to the class of benzopyrans Benzopyrans are characterized by the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-: Shares a similar polycyclic structure but differs in the substitution pattern.
Dihydroedulan IIA: Another benzopyran derivative with different functional groups.
Uniqueness
1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a compound of significant interest.
Properties
CAS No. |
389132-39-2 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-oxatricyclo[6.2.1.02,7]undec-9-en-5-one |
InChI |
InChI=1S/C10H12O2/c11-10-4-8-6-1-2-7(3-6)9(8)5-12-10/h1-2,6-9H,3-5H2 |
InChI Key |
FASFJYKNLHYSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CC(=O)OC3 |
Origin of Product |
United States |
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